molecular formula C12H16ClNO2 B2781834 2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide CAS No. 1225480-24-9

2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide

Cat. No.: B2781834
CAS No.: 1225480-24-9
M. Wt: 241.72
InChI Key: XZMZTDATHUAECR-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide (CAS 1225480-24-9) is an organic compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . This acetamide derivative is characterized by a molecular structure featuring a chloroacetamide group linked to a propyl chain that is terminated with a 3-methylphenoxy ether moiety . The SMILES notation for this compound is O=C(NCCCOC1=CC=CC(C)=C1)CCl, which accurately describes its atomic connectivity . This compound is primarily valued in research as a key chemical intermediate or building block for the synthesis of more complex molecules . Its structure, containing both an electrophilic chloroacetyl group and a phenoxy-propyl chain, makes it a versatile precursor in organic chemistry and medicinal chemistry research. It can undergo various reactions, such as nucleophilic substitution or further amidation, enabling researchers to create libraries of compounds for screening and development. The presence of the ether linkage and the acetamide group suggests potential for research into compounds with biological activity, though its specific mechanism of action is dependent on the final synthesized molecule. Safety Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-10-4-2-5-11(8-10)16-7-3-6-14-12(15)9-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMZTDATHUAECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide typically involves the reaction of 3-(3-methylphenoxy)propylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-(3-methylphenoxy)propylamine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
  • Extract the product using an organic solvent and purify it by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioamides, or ethers.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Crystal Packing

  • 2-Chloro-N-(3-Methylphenyl)Acetamide (3MPCA): Structural Differences: The 3-methylphenyl group in 3MPCA lacks the propyloxy linker present in the target compound. Conformational Impact: The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide). This difference arises from steric and electronic effects of substituents, influencing intermolecular hydrogen bonding and crystal packing .

Agrochemical Derivatives: Substituent-Driven Selectivity

  • Herbicidal Chloroacetamides (Alachlor, Pretilachlor): Common Features: Share the chloroacetamide core but differ in aromatic substituents (e.g., 2,6-diethylphenyl in alachlor). Functional Impact: Bulky substituents enhance herbicidal selectivity by influencing binding to acetyl-CoA carboxylase in weeds . Target Compound Potential: The 3-methylphenoxypropyl group may offer intermediate lipophilicity, balancing soil adsorption and bioavailability compared to highly lipophilic agrochemicals.

Physicochemical Properties and Solubility Trends

Compound Key Substituent Solubility Prediction Melting Point (Observed)
2-Chloro-N-(3-methylphenyl)acetamide 3-Methylphenyl Low in water, high in DMSO ~160–165°C
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide Pyrrolidone ring Moderate in polar solvents Not reported
Target Compound 3-Methylphenoxypropyl Low water solubility Likely <200°C (estimated)
  • Analysis: The phenoxypropyl group in the target compound increases hydrophobicity compared to pyrrolidone-containing analogs, reducing aqueous solubility but enhancing lipid membrane penetration.

Biological Activity

2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide is an organic compound characterized by its chloroacetamide group linked to a propyl chain and a 3-methylphenoxy group. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of approximately 241.71 g/mol . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The chloroacetamide moiety can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function . This interaction may lead to various biochemical effects, including inhibition or activation of enzymatic pathways.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies on related compounds have shown high inhibitory activity against specific receptors (e.g., histamine H3 receptor) with IC50 values in the low micromolar range (e.g., 8.8 nM for some derivatives). This suggests that structural modifications can enhance binding affinity and biological activity .
  • Cell Proliferation Assays : Research has indicated that several phenoxy-containing compounds can induce apoptosis in cancer cells. For example, compounds exhibiting IC50 values as low as 0.56 µM against HepG2 cells were reported, highlighting the potential efficacy of structurally similar compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaIC50 (µM) against Cancer Cell LinesNotable Activity
2-chloro-N-(4-methoxyphenyl)acetamideC₁₂H₁₅ClNO₂6.6 ± 0.6 (A549)Anticancer
2-chloro-N-(3-chlorophenyl)acetamideC₁₂H₁₅ClNO₂7.4 ± 1.8 (MCF7)Anticancer
This compound C₁₂H₁₆ClNO₂ Pending Further Study Potential Antidepressant/Cytotoxic

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution between 3-(3-methylphenoxy)propan-1-amine and chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile or DMF) under basic conditions (e.g., K₂CO₃ or triethylamine). Monitor reaction progress via TLC or HPLC. Purification can be achieved via recrystallization from ethanol or column chromatography .
  • Key Parameters : Adjust reaction temperature (typically 0–25°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride). Confirm product purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

  • Methodology : Perform single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and hydrogen-bonding patterns. For example, analogous chloroacetamides exhibit intermolecular N–H⋯O hydrogen bonds forming infinite chains in the solid state .
  • Advanced Techniques : Pair XRD with Hirshfeld surface analysis to quantify non-covalent interactions. Compare results with density functional theory (DFT) calculations to validate electronic structure models .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the chloroacetamide group in nucleophilic substitution reactions?

  • Methodology : Use DFT (e.g., B3LYP/6-311++G(d,p)) to model transition states and activation energies for reactions with nucleophiles (e.g., amines, thiols). Validate predictions with kinetic studies (e.g., variable-temperature NMR) .
  • Case Study : In related compounds, electron-withdrawing groups (e.g., chloro) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Q. How do steric and electronic effects of the 3-methylphenoxypropyl substituent influence bioactivity?

  • Methodology : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) on the phenyl ring. Assess bioactivity (e.g., antimicrobial or enzyme inhibition) via in vitro assays. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .
  • Data Interpretation : For example, meta-substituted methyl groups may enhance lipophilicity, improving membrane permeability in cell-based assays .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

  • Methodology : Conduct reproducibility studies with controlled variables (e.g., solvent purity, moisture levels). Use design of experiments (DoE) to identify critical factors (e.g., pH, temperature). Cross-validate results using orthogonal techniques (e.g., LC-MS for purity, microcalorimetry for binding affinity) .
  • Example : Inconsistent crystallization outcomes may arise from polymorphism; address this via solvent screening (e.g., ethanol vs. ethyl acetate) .

Q. What spectroscopic techniques are most effective for monitoring degradation pathways under varying pH conditions?

  • Methodology : Use stability-indicating HPLC methods with UV/Vis detection to track hydrolysis products (e.g., free amine or acetic acid derivatives). Complement with FTIR to identify carbonyl group degradation .
  • Advanced Approach : Employ LC-NMR for real-time structural elucidation of degradation intermediates .

Methodological Resources

  • Synthetic Protocols : Reference PubChem and Acta Crystallographica for validated procedures .
  • Computational Tools : Utilize Gaussian or ORCA for DFT studies, and AutoDock for molecular docking .
  • Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in PubChem .

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